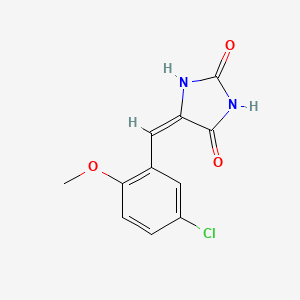

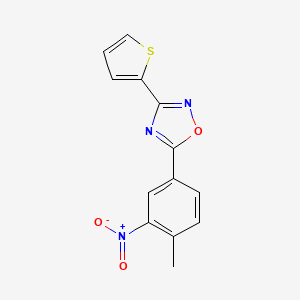

5-(5-chloro-2-methoxybenzylidene)-2,4-imidazolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds similar to "5-(5-chloro-2-methoxybenzylidene)-2,4-imidazolidinedione" involves multi-step chemical reactions, often starting from basic imidazolidinedione structures and introducing specific functional groups through reactions like condensation with aldehydes. The synthesis processes highlight the complexity and specificity required to produce these compounds for further study and application (Patel, Shah, Trivedi, & Vyas, 2010).

Scientific Research Applications

Synthesis and Characterization

- Synthesis and characterization of derivatives related to 5-(5-chloro-2-methoxybenzylidene)-2,4-imidazolidinedione have shown antibacterial and anticancer properties . These derivatives were prepared through cyclization and characterized by EI-MS and NMR spectroscopy, demonstrating significant biological activity against antimicrobial and cancer cells (Sherif et al., 2013).

Antimicrobial Activity

- Studies have explored antimicrobial activities of related compounds, indicating their potential in fighting bacterial and fungal infections. For example, novel derivatives have shown better inhibitory activities than reference drugs against several pathogenic strains, including Gram-positive and Gram-negative bacteria (Stana et al., 2014).

Anticancer Activity

- Research on DNA binding studies of imidazolidine derivatives, including 5-(5-chloro-2-methoxybenzylidene)-2,4-imidazolidinedione, has shown their potential as anticancer drugs . The studies, conducted through cyclic voltammetry and UV-Vis spectroscopy, demonstrated a significant binding affinity to DNA, which is crucial for the design of anticancer therapies (Shah et al., 2013).

Anti-inflammatory and Analgesic Activities

- Some imidazolidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities . These compounds have shown promising results in reducing inflammation and pain in animal models, contributing to the development of new therapeutic agents (Khalifa & Abdelbaky, 2008).

Antidepressant Activity

- Investigations into the antidepressant activity of certain imidazolidine derivatives have identified compounds with potential efficacy in treating depression. This research has opened avenues for developing new antidepressant medications with unique mechanisms of action (Wessels et al., 1980).

Mechanism of Action and Structural Analysis

- Structure-activity relationship studies have been conducted to understand the mechanism of action of imidazolidine derivatives against diseases like tuberculosis. These studies have synthesized analogues, evaluated their in vitro activities, and investigated their interactions with mycobacterial enzymes, providing insights into their therapeutic potential and guiding the design of more effective compounds (Samala et al., 2014).

properties

IUPAC Name |

(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-17-9-3-2-7(12)4-6(9)5-8-10(15)14-11(16)13-8/h2-5H,1H3,(H2,13,14,15,16)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSCZJBUBPTRGF-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)/C=C/2\C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-(5-chloro-2-methoxybenzylidene)imidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(3aS,6aS)-1-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5504965.png)

![(4S)-3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5504981.png)

![(4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B5504987.png)

![2-(cyclopropylmethyl)-8-[3-(3,4-dimethylphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5504996.png)

![N-(2-methoxyethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5505001.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-naphthamide](/img/structure/B5505002.png)

![2-(pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5505009.png)

![(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol](/img/structure/B5505014.png)

![4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5505020.png)

![3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5505052.png)